4-Bromo-5-methylpyrimidin-2-amine

Description

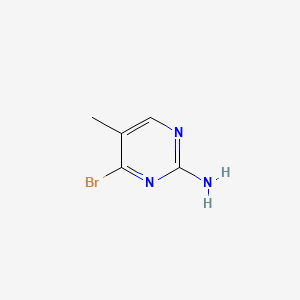

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSFHUGSSXBBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680984 | |

| Record name | 4-Bromo-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-74-6 | |

| Record name | 2-Pyrimidinamine, 4-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Methylpyrimidin 2 Amine and Its Analogs

Established and Novel Synthetic Routes to Pyrimidin-2-amine Core Structures

The construction of the pyrimidin-2-amine core is a well-established field, with numerous strategies developed over the years. These methods range from classical condensation reactions to modern multi-component approaches.

Multi-step Reaction Sequences for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives often involves multi-step sequences that allow for the controlled introduction of various functional groups. A common and versatile method is the condensation of a 1,3-dielectrophilic component with a source of the N-C-N fragment, such as guanidine. mdpi.com This approach directly installs the 2-amino group characteristic of the target compound class.

Another powerful strategy involves the deconstruction and reconstruction of the pyrimidine ring itself. This approach allows for the diversification of existing pyrimidine-containing molecules by transforming them into reactive intermediates that can then be used to build new heterocyclic systems. nih.gov For example, a pyrimidine can be converted to an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block, ready for subsequent heterocycle-forming reactions. nih.gov

Continuous-flow microreactors are also being employed for two-step tandem syntheses of pyrimidine derivatives, which can avoid the separation and purification of intermediates and reduce reaction times significantly compared to batch processes. nih.gov

The following table summarizes a general multi-step synthesis for pyrimidine derivatives:

| Step | Reaction Type | Reactants | Conditions | Product |

| 1 | Knoevenagel Condensation | Aldehyde, Active Methylene (B1212753) Compound (e.g., Ethyl Cyanoacetate) | Basic catalyst (e.g., Piperidine) | α,β-Unsaturated intermediate |

| 2 | Michael Addition & Cyclization | α,β-Unsaturated intermediate, Guanidine | - | Substituted 2-aminopyrimidine (B69317) |

| 3 | Functional Group Interconversion | Substituted 2-aminopyrimidine | Various (e.g., Halogenation, Alkylation) | Further substituted pyrimidine |

Strategic Introduction of Halogen and Alkyl Substituents

The precise placement of halogen and alkyl groups on the pyrimidine ring is crucial for tuning the properties of the final molecule. The synthesis of 4-bromo-5-methylpyrimidin-2-amine requires the specific introduction of a bromine atom at the C4 position and a methyl group at the C5 position.

The introduction of substituents can be achieved either by building the ring from already substituted precursors or by functionalizing a pre-formed pyrimidine core. The latter is often more synthetically feasible. Halogenation of pyrimidines can be achieved using various reagents. For example, 3-halo-pyrazolo[1,5-a]pyrimidine derivatives have been synthesized via a one-pot cyclization followed by oxidative halogenation using sodium halides in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.gov

The introduction of alkyl groups can be more challenging. One method involves the lithiation of the pyrimidine ring followed by quenching with an electrophilic source of the alkyl group. For instance, a C-6 fluorophenylalkylated 5-phenylpyrimidine (B189523) derivative was prepared by lithiation of 5-phenylpyrimidine with lithium diisopropylamide (LDA) and subsequent reaction with p-fluoroacetophenone. researchgate.net A similar strategy could be envisioned for the introduction of a methyl group at the C5 position of a suitable pyrimidine precursor.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high selectivity and efficiency. Copper, palladium, and nickel catalysts are particularly important in the functionalization of heterocyclic compounds like pyrimidines.

Copper-Catalyzed Processes for Selective Transformations

Copper catalysis offers a cost-effective and efficient means for constructing and modifying pyrimidine rings. Copper-catalyzed multi-component reactions have been developed for the synthesis of polysubstituted pyrimidines. For example, a one-pot, three-component reaction of amidines, primary alcohols, and secondary alcohols catalyzed by copper(II) acetate (B1210297) can yield multi-substituted pyrimidines with high atom efficiency. rsc.orgrsc.org Another approach involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones to form pyrimidines. acs.org

Copper catalysts are also employed in the synthesis of fused pyrimidine systems. A microwave-assisted copper-catalyzed approach has been used to synthesize triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. nih.gov These methods highlight the versatility of copper in forming C-N and C-C bonds, which could be adapted for the synthesis of precursors to this compound.

The following table provides an example of a copper-catalyzed pyrimidine synthesis:

| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |

| Cu(OAc)₂ | Amidine hydrochloride, Benzyl alcohol, 1-Phenylethanol | Toluene | 110 °C | up to 86% | rsc.org |

| Cu-catalyst | α,β-Unsaturated ketoximes, Activated nitriles | - | - | Moderate to good | acs.org |

Palladium-Catalyzed Reactions in Pyrimidine Functionalization

Palladium catalysis is a powerful tool for the functionalization of pyrimidines, particularly through cross-coupling and C-H activation reactions. nih.gov These methods are ideal for the late-stage introduction of substituents, which can be highly advantageous in multi-step syntheses.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely used to form C-C bonds. For instance, the introduction of aryl rings at the C5 position of a pyrimidine moiety has been successfully achieved using the Stille cross-coupling reaction with tributylphenylstannane in the presence of a palladium catalyst. researchgate.net A similar Suzuki coupling could be envisioned to introduce a methyl group using a suitable methylboronic acid derivative on a brominated pyrimidine precursor.

Furthermore, palladium-catalyzed C-H functionalization allows for the direct formation of C-C or C-heteroatom bonds without the need for pre-functionalized substrates. rsc.org A pyrimidine-based directing group has been used to achieve meta-selective C-H allylation of arenes, demonstrating the ability to control regioselectivity in complex systems. acs.org Such strategies could potentially be adapted for the direct methylation of a pyrimidine ring.

The following table summarizes examples of palladium-catalyzed functionalization of pyrimidines:

| Catalyst | Reaction Type | Substrate | Reagent | Yield | Reference |

| Pd(PPh₃)₂Cl₂ | Stille Coupling | 5-Bromopyrimidine derivative | Tributylphenylstannane | - | researchgate.net |

| Pd(OAc)₂ | C-H Arylation | N-alkylpyrimidin-2-amine | Aryl halides | - | rsc.org |

Nickel-Catalyzed Transformations for Selective Derivatization

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for various transformations. Nickel catalysts can facilitate cross-electrophile coupling reactions, for instance, between aryl bromides and pyrimidin-2-yl tosylates to generate C2-arylated pyrimidines. researchgate.net This approach avoids the use of pre-formed organometallic reagents.

Recent developments have shown that nickel catalysts can be used for the selective methylation of pyridine (B92270) derivatives. For example, a nickel catalyst was used to replace a bromo substituent with a methyl group on a pyridine ring using a methyl zinc compound. google.com This type of reaction is directly applicable to the synthesis of this compound from a dibrominated precursor. The use of nickel catalysts in such transformations has been shown to result in higher yields and fewer side products compared to palladium catalysts in certain cases. google.com

Nickel-catalyzed functional group metathesis between aryl nitriles and aryl thioethers has also been reported, showcasing the unique reactivity that can be accessed with nickel catalysis. ethz.ch Furthermore, enantioselective nickel-catalyzed three-component reductive arylalkylation of alkenes has been achieved, demonstrating the potential for creating complex, stereodefined molecules. acs.org

The following table provides an example of a nickel-catalyzed reaction relevant to pyrimidine synthesis:

| Catalyst | Reaction Type | Substrate | Reagent | Yield | Reference |

| (dppp)NiCl₂ | Cross-coupling | (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide | Methyl zinc compound | 91.7% | google.com |

| NiCl₂ | Cross-electrophile coupling | Pyrimidin-2-yl tosylate | Aryl bromide | - | researchgate.net |

Comparative Analysis of Catalyst Efficiency and Selectivity in Pyrimidine Synthesis

The choice of catalyst is paramount in pyrimidine synthesis, directly influencing reaction yields, selectivity, and environmental impact. A variety of catalysts have been explored, ranging from traditional acid and base catalysts to more advanced nanoparticle and heterogeneous systems.

Recent studies have highlighted the efficacy of heterogeneous catalysts in pyrimidine synthesis due to their ease of separation, reusability, and often milder reaction conditions. For instance, ammonium (B1175870) sulfate (B86663) supported on hydrothermal carbon (AS@HTC) has been demonstrated as an efficient and recyclable heterogeneous catalyst for the N-alkylation of pyrimidines, achieving excellent yields and selectivity. researchgate.netias.ac.in Similarly, nano-Fe3O4@APTES@Isatin-SO3H has been used as a promoter for the synthesis of pyrano[2,3-d]-pyrimidinediones, showcasing the dual functionality of Lewis acidity and basicity. acs.org

In the realm of homogeneous catalysis, palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are widely used in cross-coupling reactions to form C-C bonds on the pyrimidine ring. researchgate.net However, nickel catalysts have emerged as a promising alternative, sometimes leading to higher yields and fewer side products in specific reactions. google.com The efficiency of these catalysts can be significantly influenced by the choice of ligands and reaction conditions.

The following table provides a comparative overview of different catalysts used in pyrimidine synthesis:

| Catalyst System | Reaction Type | Key Advantages | Relevant Analogs |

| Ammonium Sulfate@Hydro-thermal Carbone (AS@HTC) | N-Alkylation | Inexpensive, environmentally friendly, recyclable, high yields (80-90%). researchgate.netias.ac.in | N1-alkylpyrimidines |

| Nano-Fe3O4 based catalysts | Multicomponent reactions | High efficiency, eco-friendly, reusable. acs.orgnih.gov | Pyrano[2,3-d]pyrimidinones |

| Palladium catalysts (e.g., Pd(PPh3)4) | Cross-coupling (e.g., Suzuki-Miyaura) | Versatile for C-C bond formation. researchgate.netmdpi.com | Aryl-substituted pyrimidines |

| Nickel catalysts (e.g., (dppp)NiCl2) | Cross-coupling | Can offer higher yields and fewer side products than Pd catalysts in certain cases. google.com | Methylated pyridin-2-amines |

| FeCl3·6H2O | Multicomponent reactions (Microwave-assisted) | Operational simplicity, short reaction times, good yields. nih.gov | Pyrimidine-fused tetrahydropyridines |

Regioselective Synthesis and Functionalization of Halogenated Pyrimidines

The ability to control the position of substituents on the pyrimidine ring is crucial for tailoring the properties of the final molecule. Halogenated pyrimidines serve as versatile scaffolds for introducing a wide range of functional groups through regioselective substitution reactions. nih.govbeilstein-journals.org

Control of Substitution Patterns on the Pyrimidine Ring

The substitution pattern on the pyrimidine ring is dictated by the electronic nature of the existing substituents and the reaction conditions employed. ijcrt.org Electron-donating groups generally direct incoming electrophiles to specific positions, while electron-withdrawing groups have the opposite effect. ijcrt.org For instance, in polymethylpyrimidines, bromination can be highly regioselective, targeting specific methyl groups. acs.org

The sequence of reactions is also a critical factor. For example, in the synthesis of polysubstituted pyrimidines from 2,4,6-trichloropyrimidine, the order of nucleophilic aromatic substitution steps determines the final arrangement of substituents. nih.govbeilstein-journals.org The use of protecting groups can also be a strategic tool to block certain reactive sites and achieve the desired substitution pattern. google.com

Recent methodologies, such as a deconstruction-reconstruction strategy, offer novel ways to diversify pyrimidine scaffolds by opening the ring and then re-closing it with different fragments, allowing for the introduction of various substituents at specific positions. nih.gov

Investigation of Regioselectivity in Reactions with Amines and Nucleophiles

The reaction of halogenated pyrimidines with amines and other nucleophiles is a cornerstone of their functionalization. mdpi.com The regioselectivity of these reactions is highly dependent on the nature of the halogen, the nucleophile, and the reaction conditions. Generally, the reactivity of halogens on the pyrimidine ring follows the order F > Cl > Br > I in nucleophilic aromatic substitution (SNAr) reactions.

In polyhalogenated pyrimidines, such as 5-chloro-2,4,6-trifluoropyrimidine (B1583448), nucleophilic attack occurs preferentially at the most electron-deficient positions, which are typically the 4- and 6-positions. nih.govbeilstein-journals.org The reaction with amines often yields a mixture of isomers, and the ratio can be influenced by factors like solvent and temperature. researchgate.net For example, reactions of 5-chloro-2,4,6-trifluoropyrimidine with various primary and secondary amines in acetonitrile (B52724) have been studied to determine the resulting isomer ratios. researchgate.net

A study on the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles demonstrated that regioselectivity can be achieved, making it a viable scaffold for creating libraries of pyrimidine analogs. nih.govbeilstein-journals.org Similarly, a highly regioselective lithiation-substitution protocol has been developed for the synthesis of 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov

Process Optimization and Scalability in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more practical scale presents numerous challenges. Process optimization is key to ensuring efficiency, safety, and cost-effectiveness.

Reaction Condition Optimization (Temperature, Solvent Systems, Reagent Ratios)

Optimizing reaction conditions is a critical step in maximizing yield and minimizing impurities. Key parameters that are often fine-tuned include temperature, solvent, and the stoichiometry of reagents.

For instance, in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, the use of water as a solvent at 60°C with a specific silica-coated Fe3O4 catalyst was found to be optimal. nih.gov The optimization of amine-carboxylic acid coupling reactions often involves screening different solvents like 1,4-dioxane (B91453) or THF and adjusting the equivalents of coupling reagents. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions and improving yields, with optimization of parameters such as temperature and catalyst loading being crucial. nih.govresearchgate.net Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity in the synthesis of substituted pyrazoles, a related heterocyclic system. organic-chemistry.org

The following table summarizes the optimization of various reaction parameters in pyrimidine synthesis:

| Parameter | Effect on Reaction | Example |

| Temperature | Influences reaction rate and selectivity. | In the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, cooling the reaction to 0-1°C before adding the Grignard reagent was crucial for controlling the reaction. google.com |

| Solvent | Affects solubility, reactivity, and can influence regioselectivity. | A mixed solvent system of water/1,4-dioxane (5:1) was found to be optimal for a Suzuki coupling reaction to synthesize 2-methyl-4-phenylpyridine. researchgate.net |

| Reagent Ratios | Impacts yield, conversion, and side product formation. | In the synthesis of a TRPV1 antagonist, the optimal amount of 4-bromobenzene-1,2-diamine (B31645) and HBTU was found to be 1.1 equivalents. mdpi.com |

Minimization of Side Product Formation in Synthetic Pathways

The formation of side products is a common challenge in organic synthesis, reducing the yield of the desired product and often complicating purification. Strategies to minimize side products are therefore a key aspect of process optimization.

One approach is the careful selection of catalysts. For example, in the synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, a nickel catalyst was found to produce fewer and smaller quantities of side products compared to a palladium catalyst. google.com

Controlling reaction conditions such as temperature and the rate of addition of reagents can also be critical. In some cases, regioisomeric products are the main side products, and their formation can be minimized by optimizing the reaction to favor one isomer over the other. nih.govbeilstein-journals.org The use of directing groups, which are later removed, can be an effective strategy to guide the reaction towards the desired product and away from side reactions.

In some syntheses, side products can account for a significant portion of the reaction mixture, sometimes ranging from 5 to 15%. smolecule.com Therefore, developing synthetic routes that are inherently cleaner and produce fewer byproducts is a major goal in process chemistry.

Advanced Characterization and Structural Elucidation of 4 Bromo 5 Methylpyrimidin 2 Amine and Its Derivatives

Spectroscopic Analysis in Structural Confirmation and Vibrational Studies

Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, and understanding the vibrational modes of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry provide complementary information to build a complete picture of the molecule's identity and characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. While specific experimental spectra for 4-Bromo-5-methylpyrimidin-2-amine are not widely published, the expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the electronic environment of each nucleus and data from analogous pyrimidine (B1678525) structures.

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the lone aromatic proton on the pyrimidine ring (H-6), a singlet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). The ¹³C NMR spectrum would correspondingly display signals for the five carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and their position within the heterocyclic ring.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| ¹H | Aromatic CH (C6-H) | ~8.0 - 8.5 | Singlet (s) | Located on an electron-deficient aromatic ring, deshielded. |

| ¹H | Amine NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | Protons attached to nitrogen, chemical shift can vary with solvent and concentration. |

| ¹H | Methyl CH₃ | ~2.0 - 2.5 | Singlet (s) | Aliphatic protons attached to an aromatic ring. |

| ¹³C | C2 (attached to NH₂) | ~160 - 165 | - | Carbon attached to two electronegative nitrogen atoms. |

| ¹³C | C4 (attached to Br) | ~145 - 155 | - | Carbon attached to bromine and nitrogen, significantly deshielded. |

| ¹³C | C5 (attached to CH₃) | ~110 - 120 | - | Carbon bearing the methyl group. |

| ¹³C | C6 (attached to H) | ~155 - 160 | - | Aromatic CH carbon in the pyrimidine ring. |

| ¹³C | Methyl (CH₃) | ~15 - 25 | - | Typical range for a methyl group attached to an aromatic system. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. These techniques are complementary and offer detailed information about molecular structure and bonding. mdpi.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. The amine group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the high-frequency region. ijirset.com Vibrations of the pyrimidine ring and the C-Br bond appear at lower frequencies. iucr.orgnih.gov The IR spectra of aminopyrimidine derivatives show bands for symmetric and asymmetric C-N stretching at approximately 1232–1335 cm⁻¹ and 1159–1178 cm⁻¹, respectively. iucr.org

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretching (asymmetric & symmetric) | Amine (-NH₂) | 3300 - 3500 | FT-IR, Raman |

| C-H Stretching (aromatic) | Pyrimidine Ring | 3000 - 3100 | FT-IR, Raman |

| C-H Stretching (aliphatic) | Methyl (-CH₃) | 2850 - 3000 | FT-IR, Raman |

| N-H Bending | Amine (-NH₂) | 1600 - 1650 | FT-IR |

| C=N and C=C Ring Stretching | Pyrimidine Ring | 1400 - 1600 | FT-IR, Raman |

| C-N Stretching | Amine-Ring | 1200 - 1350 | FT-IR, Raman |

| C-Br Stretching | Bromo-Ring | 500 - 700 | FT-IR, Raman |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful method for separating complex mixtures and assessing the purity of a substance. nih.gov

The molecular formula of this compound is C₅H₆BrN₃, corresponding to a monoisotopic mass of approximately 186.979 Da. In an LC-MS analysis, the compound would typically be ionized using electrospray ionization (ESI), producing a protonated molecule [M+H]⁺. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two major peaks in the mass spectrum for any bromine-containing fragment: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which have a relative intensity ratio of approximately 1:1. nih.gov This distinctive signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

UPLC-MS analysis allows for rapid and high-resolution separation, enabling the detection and quantification of the target compound while also identifying any impurities or degradation products, thus providing a reliable assessment of its purity. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While the crystal structure of this compound has not been reported, the structure of the closely related derivative, 5-Bromo-N-methyl-pyrimidin-2-amine , provides significant insight into the expected solid-state conformation. Analysis of this derivative reveals its crystal system and space group, which define the symmetry and repeating unit cell of the crystal lattice. In its crystal structure, the pyrimidine ring is observed to be essentially planar. nih.gov

Interactive Data Table: Crystallographic Data for the Derivative 5-Bromo-N-methyl-pyrimidin-2-amine

| Parameter | Value |

| Compound | 5-Bromo-N-methyl-pyrimidin-2-amine |

| Molecular Formula | C₅H₆BrN₃ |

| Crystal System | Data not specified in abstract |

| Space Group | Data not specified in abstract |

| Key Structural Feature | Pyrimidine ring is essentially planar (r.m.s. deviation of 0.007 Å) nih.gov |

In the crystal structure of the derivative 5-Bromo-N-methyl-pyrimidin-2-amine , the molecules are linked by a network of hydrogen bonds. nih.gov Specifically, N-H···N, C-H···N, and C-H···Br interactions connect the molecules to form a two-dimensional framework. nih.gov The N-H···N hydrogen bond, a common and robust interaction in nitrogen-containing heterocycles, involves the amine group of one molecule and a ring nitrogen of an adjacent molecule. nih.govacs.org

Halogen bonding is another significant directional interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govacs.org This interaction arises from a region of positive electrostatic potential on the halogen atom, known as the σ-hole. nih.gov In brominated heterocyclic compounds, C-Br···N or C-Br···O interactions can play a key role in directing the supramolecular assembly. rsc.org The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov The investigation of these varied intermolecular forces is essential for understanding and predicting the solid-state structures of this compound and its derivatives.

Elucidation of Molecular Conformation and Planarity in Crystalline Forms

The molecular conformation and degree of planarity of the pyrimidine ring are critical factors that influence the compound's physicochemical properties and its interactions in biological systems. While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, extensive data from closely related substituted pyrimidine analogs provide a robust framework for understanding its likely solid-state structure.

The pyrimidine ring, being an aromatic heterocycle, is fundamentally planar. However, the nature and position of its substituents can introduce steric and electronic effects that may cause deviations from perfect planarity. In the case of this compound, the substituents at the C2, C4, and C5 positions are key determinants of its conformation. Studies on various 2,4,5-trisubstituted pyrimidines indicate that substituents at the C5 position, such as bromo and methyl groups, can particularly influence the molecule's conformation and kinase selectivity profiles, presumably due to their electronic properties. cardiff.ac.uk The introduction of multiple substituents can induce steric clashes, potentially causing a slight twist in the conformation of the pyrimidine and thiazole (B1198619) ring systems in related molecules. cardiff.ac.uk

Crystallographic studies of analogous compounds quantify the degree of this planarity. For instance, the structure of 5-Bromo-2-chloropyrimidin-4-amine shows that its pyrimidine ring is "essentially planar," with a calculated root-mean-square (r.m.s.) deviation from the plane of 0.087 Å. researchgate.net Research on other pyrimidine derivatives with bulky substituents has noted that significant steric hindrance can lead to more pronounced non-planar ring conformations. The interplay between the electron-donating amino group and the electron-withdrawing bromine atom also influences the electronic distribution within the ring, which in turn affects bond lengths and angles, though typically without causing major deviations from planarity in the absence of significant steric strain.

| Compound | Ring Planarity (r.m.s. deviation) | Reference |

|---|---|---|

| 5-Bromo-2-chloropyrimidin-4-amine | 0.087 Å | researchgate.net |

| Generic Pyrimidine Derivatives | Generally planar, but bulky substituents can induce non-planarity |

Chromatographic Purity Assessment in Research Materials (HPLC)

The purity of research-grade chemical compounds is paramount for obtaining reliable and reproducible experimental results. For pyrimidine derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for purity assessment. researchgate.netnih.gov This method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A comprehensive review of analytical methods for pyrimidine derivatives confirms that RP-HPLC is the standard for their analysis. researchgate.net Typical methodologies employ C8 or C18 silica (B1680970) gel columns. The separation can be performed under isocratic or gradient elution conditions, using a variety of mobile phases, which commonly consist of aqueous buffers mixed with organic modifiers like acetonitrile (B52724) or methanol. researchgate.net

Specific methods for closely related brominated pyrimidines have been detailed. For example, 2-bromopyrimidine (B22483) can be effectively analyzed using a reversed-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of such standardized methods is common in quality control, as evidenced by certificates of analysis for related compounds like 5-Bromo-2-methylpyrimidin-4-ol, which report purity levels as high as 99.94% determined by HPLC. Analytical RP-HPLC is also routinely used to confirm the purity of multi-substituted pyrimidine analogs developed as kinase inhibitors, demonstrating its critical role in synthetic and medicinal chemistry research. cardiff.ac.uk

| Parameter | Common Specification | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Stationary Phase | C8 or C18 silica gel columns | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid modifier (e.g., phosphoric acid) | researchgate.netsielc.com |

| Elution Mode | Isocratic or Gradient | researchgate.net |

| Flow Rate | Typically 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV Absorption, Mass Spectrometry (MS) | researchgate.net |

Computational and Theoretical Studies on 4 Bromo 5 Methylpyrimidin 2 Amine

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Theoretical calculations are fundamental in determining the three-dimensional structure and electronic landscape of a molecule.

Density Functional Theory (DFT) Calculations for Geometric Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like 4-Bromo-5-methylpyrimidin-2-amine, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), would be the standard approach to optimize the molecular geometry. dntb.gov.uaresearchgate.net This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. While studies on related pyrimidine (B1678525) derivatives have successfully employed DFT for this purpose, specific optimized geometric data for this compound is not present in the available literature.

Applications of Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2)

The Hartree-Fock (HF) method is another foundational ab initio calculation method that provides a starting point for more sophisticated approaches. Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation, often leading to more accurate results for molecular geometries and energies. nih.gov Comparative studies on similar aromatic systems have utilized both HF and MP2 methods to evaluate their performance against experimental data and DFT results. nih.gov However, no published research has applied these methods to determine the geometric parameters of this compound.

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability. epstem.netresearchgate.net Computational studies on analogous brominated and aminated aromatic systems have shown that the distribution and energies of these orbitals can be effectively calculated. Such an analysis for this compound would reveal sites susceptible to electrophilic and nucleophilic attack. Unfortunately, specific FMO energy values and charge distribution maps for the title compound are not available.

Vibrational Spectra Simulation and Interpretation

The simulation of vibrational spectra is a key application of computational chemistry, aiding in the interpretation of experimental IR and Raman data.

Theoretical Prediction of Infrared and Raman Spectra

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. These theoretical frequencies can then be scaled to better match experimental IR and Raman spectra. nih.govnih.gov The theoretical spectra provide a basis for assigning the observed vibrational bands to specific molecular motions. For many pyrimidine derivatives, theoretical spectra have been successfully generated and compared with experimental results. worldscientific.comresearchgate.net A similar computational study on this compound would be invaluable for its spectroscopic characterization, but such data is not currently published.

Normal Mode Analysis and Potential Energy Distribution (PED)

A normal mode analysis breaks down the complex vibrations of a molecule into a set of fundamental vibrational modes. The Potential Energy Distribution (PED) is then used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. worldscientific.com This provides a detailed and unambiguous assignment of the vibrational bands. While this type of analysis is standard for computational vibrational spectroscopy studies of related molecules, a PED analysis for this compound has not been reported.

Comparison of Theoretical and Experimental Vibrational Data

While specific comparative studies on the vibrational data for this compound are not extensively detailed in the provided results, the methodology for such analysis is well-established. Typically, theoretical vibrational frequencies are calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov These calculated frequencies are then compared with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net

A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model. nih.gov The comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule, such as C-H, N-H, C-N, and C-Br stretching and bending vibrations. For instance, in a related compound, 5-Bromo-2-Hydroxybenzaldehyde, the calculated C=O stretching frequency was found to be in good agreement with the experimental range. nih.gov Similar analyses for this compound would provide a detailed understanding of its molecular vibrations.

Intermolecular Interactions and Crystal Packing Simulations

Computational studies are instrumental in understanding the non-covalent interactions that govern the supramolecular assembly of this compound. The amine group (-NH2) can act as a hydrogen bond donor, while the pyrimidine nitrogen atoms can act as hydrogen bond acceptors.

Halogen bonding is another significant interaction, where the bromine atom acts as an electrophilic region (a halogen bond donor) and can interact with nucleophilic atoms like oxygen or nitrogen. mdpi.com Computational analyses of similar bromo-substituted heterocyclic compounds have quantified the strength and geometry of these interactions. For example, in molecular salts of 5-bromocytosine, C–Br···O halogen bonds were identified and their interaction energies were calculated to be significant, ranging from 2.1 to 3.6 kcal/mol. mdpi.com These studies often employ methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of these bonds. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (amine) | N (pyrimidine) | - |

| Halogen Bond | C-Br | O/N | 2.1 - 3.6 mdpi.com |

Data for a related compound, 5-bromocytosine.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and assembly of molecules into larger structures. While specific MD simulations for this compound are not detailed in the search results, this technique is widely used to study the formation of supramolecular structures driven by hydrogen and halogen bonding. biorxiv.org Such simulations could predict the stability of different crystal packing arrangements and the dynamics of intermolecular interactions in solution, offering a deeper understanding of how these molecules self-assemble.

Molecular Modeling in Scaffold Design Research

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrimidine scaffolds, SAR studies have shown that substituents at various positions on the pyrimidine ring significantly influence their biological activity. For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the presence of a bromo group at the C-5 position (analogous to this compound) resulted in a compound with notable selectivity for CDK9 over CDK2. cardiff.ac.uk This suggests that the electronic properties of the C-5 substituent are critical for kinase inhibition selectivity. cardiff.ac.uk The study concluded that both steric and electronic properties of substituents at this position affect potency and selectivity. cardiff.ac.uk

| Compound Series | Scaffold | Key Position | Substituent Effect on Activity |

| CDK9 Inhibitors | 2,4,5-trisubstituted pyrimidine | C-5 | Bromo group showed comparable selectivity to a chloro group, highlighting the importance of electronic properties. cardiff.ac.uk |

| Imidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine | 2-position | A pyrimidine substituent at this position displayed the highest activity among the tested analogs. researchgate.net |

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target, such as a protein. While specific docking studies for this compound were not found, research on similar pyrimidine derivatives demonstrates the utility of this approach. For example, docking studies of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a bromo-substituted aromatic amine moiety, revealed key hydrogen bonding interactions with amino acid residues in the active site of alkaline phosphatase. mdpi.com These in-silico studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. mdpi.comsmolecule.com Docking studies on 2-Amino 5-methyl pyridine (B92270) also showed a binding energy of -3.32 kcal/mol with its target protein. researchgate.net

| Ligand | Target Protein | Key Interactions | Binding Energy (kcal/mol) |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | Hydrogen bonds with His153, His317, Arg420, and Glu429 mdpi.com | -7.5648 mdpi.com |

| 2-Amino 5-methyl pyridine | Not specified | - | -3.32 researchgate.net |

Bioisosteric Replacements and Fragment-Based Design Rationales

In the realm of medicinal chemistry, the strategic modification of lead compounds is pivotal for optimizing pharmacological profiles. For a molecule such as this compound, its inherent structural features offer a versatile scaffold for applying principles of bioisosteric replacement and fragment-based design. These computational and theoretical approaches aim to enhance potency, selectivity, and pharmacokinetic properties by systematically altering substituents on the pyrimidine core.

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics. nih.gov The this compound scaffold presents several opportunities for such modifications. For instance, the methyl group at the C5 position is a common target for bioisosteric replacement. In medicinal chemistry, methyl groups are often replaced by chloro or trifluoromethyl groups. cardiff.ac.uk The chlorine atom is considered isosteric and isolipophilic to a methyl group and is frequently used to enhance metabolic stability. nih.gov The trifluoromethyl group, being more metabolically stable due to the strong carbon-fluorine bond, can also improve oral bioavailability and, as a strong electron-withdrawing group, may enhance binding interactions with target proteins. cardiff.ac.uk

Another key site for bioisosteric modification on the this compound scaffold is the 2-amino group. This group is crucial for forming key hydrogen bond interactions with protein targets. Its basicity and, consequently, its interaction strength can be modulated by changes in the pyrimidine ring's electronic properties. The 2-aminopyrimidine (B69317) moiety itself can be considered a bioisosteric replacement for other heterocyclic systems, such as 2-aminopyridine (B139424). nih.gov However, such substitutions must be carefully evaluated, as even subtle changes can lead to significant alterations in biological activity. For example, the replacement of a C-H atom with a nitrogen atom in the ring system, transforming a 2-aminopyridine into a 2-aminopyrimidine, has been shown to cause a substantial loss of potency in certain contexts. nih.gov

Fragment-based drug design (FBDD) is another powerful strategy in which small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to produce a more potent lead compound. whiterose.ac.uk The this compound structure can be considered a valuable fragment in FBDD due to its heterocyclic nature and the presence of functional groups that can engage in specific interactions with a protein's binding site.

The 2-aminopyrimidine core is a well-established pharmacophore that mimics the hinge-binding motif of many kinase inhibitors. This structural alert allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region. In fragment-based screening campaigns, fragments containing a 2-aminopyrimidine core are often identified as initial hits. These fragments then serve as a foundation for elaboration. For instance, the bromine atom at the C4 position of this compound provides a convenient point for synthetic elaboration, allowing for the "growing" of the fragment by introducing larger chemical moieties through reactions like Suzuki or Sonogashira couplings. acs.org This strategy aims to extend the fragment into adjacent pockets of the protein binding site to pick up additional favorable interactions, thereby increasing affinity and selectivity.

The following table summarizes the key structural features of this compound and the rationale for their modification in the context of bioisosteric replacement and fragment-based design.

| Structural Feature | Potential Bioisosteric Replacements | Design Rationale | Supporting Evidence/Analogy |

| C5-Methyl Group | Chloro, Trifluoromethyl (CF3) | Improve metabolic stability, enhance oral bioavailability, modulate electronic properties to improve binding. nih.govcardiff.ac.uk | The replacement of methyl with trifluoromethyl is a common strategy in medicinal chemistry to increase metabolic stability and has been used to improve oral bioavailability. cardiff.ac.uk |

| C4-Bromo Group | Other Halogens, Small Alkyl Groups | Fine-tune steric and electronic properties to optimize potency and selectivity. Often used as a synthetic handle for fragment growing. cardiff.ac.uk | Studies on 2,4,5-trisubstituted pyrimidines show that C5-substituents (including bromo) affect kinase selectivity, highlighting the importance of electronic properties at this position. cardiff.ac.uk |

| 2-Amino Group | --- | Acts as a crucial hydrogen bond donor for anchoring to the target protein (e.g., kinase hinge region). | The 2-aminopyrimidine scaffold is a known hinge-binder in many kinase inhibitors. |

| Pyrimidine Core | Pyridine, other N-containing heterocycles | To be used as a bioisosteric replacement for other scaffolds or as a core fragment for elaboration in FBDD. nih.gov | The replacement of a 2-aminopyridine with a 2-aminopyrimidine has been explored, though it can lead to significant changes in potency. nih.gov |

The strategic application of these computational and theoretical design principles allows for the rational optimization of compounds based on the this compound scaffold, paving the way for the development of novel therapeutic agents with improved efficacy and drug-like properties.

Research Applications of 4 Bromo 5 Methylpyrimidin 2 Amine As a Chemical Scaffold

Role in the Synthesis of Advanced Organic Molecules

The unique arrangement of functional groups on the 4-bromo-5-methylpyrimidin-2-amine core—namely the reactive bromine atom, the nucleophilic amino group, and the pyrimidine (B1678525) ring itself—makes it a valuable starting point for creating a diverse array of more complex organic structures. Its utility is particularly evident in its role as both a precursor in multicomponent reactions and a foundational building block for intricate heterocyclic systems.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com These reactions are prized in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.com The pyrimidine framework is a common feature in products derived from well-known MCRs like the Biginelli and Hantzsch reactions. tcichemicals.commdpi.com

While specific literature detailing this compound as a direct starting component in a named MCR is sparse, its structural motifs are analogous to those used in established MCRs for synthesizing fused heterocyclic systems. For example, aminopyrimidine derivatives are known to participate in three-component condensations with aldehydes and active methylene (B1212753) compounds to build pyrimido[4,5-d]pyrimidine (B13093195) skeletons. rsc.org The presence of the 2-amino group on the this compound scaffold suggests its potential as a reactant in similar one-pot syntheses, allowing for the rapid construction of complex, polycyclic nitrogen-containing molecules. The bromine atom at the 5-position offers a subsequent site for diversification, further enhancing its appeal as a precursor for combinatorial chemistry and lead generation. vichemchemie.com

Building Block for Complex Heterocyclic Systems

The true synthetic versatility of this compound is most apparent in its use as a foundational building block for a wide range of complex heterocyclic compounds. The bromine atom at the C5 position is a key functional handle, enabling a variety of cross-coupling reactions, while the amino group and the ring nitrogens provide additional sites for chemical modification.

Researchers have extensively used brominated pyrimidines as intermediates for creating advanced molecular architectures. A common strategy involves the sequential substitution of halogens on a pyrimidine core. For instance, a general route for synthesizing 2,4,5-trisubstituted pyrimidines often starts with a dihalopyrimidine. nih.gov A nucleophilic aromatic substitution (SNAr) reaction is first used to introduce an amine group, followed by a second substitution or a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the bromo-position to introduce aryl or other complex fragments. nih.gov

Specific examples from the literature highlight this utility:

Thiazolo[4,5-d]pyrimidines: 4-Amino-5-bromo-2-chloro-6-methylpyrimidine has been reacted with carbon disulfide to form a thiazolo[4,5-d]pyrimidine-2(3H)-thione. This bicyclic system was then further functionalized by substituting the chlorine atom, demonstrating how the initial brominated pyrimidine serves as a template for fused ring systems. researchgate.net

Pyrimidotriazolothiadiazines: In another study, a bromo-methyl-aminopyrimidine derivative was used as the starting point for the synthesis of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines, which were subsequently cyclized to form complex pyrimidinylthio pyrimidotriazolothiadiazines. researchgate.net

Substituted EGFR Inhibitors: Commercially available 2,4-dichloro-5-bromopyrimidine was used in a condensation reaction with 2-aminophenyldimethyl phosphine (B1218219) oxide as a key step in synthesizing potent inhibitors of the EGFR L858R/T790M/C797S mutant. jst.go.jp

The following table summarizes representative heterocyclic systems synthesized using brominated pyrimidine scaffolds, illustrating the versatility of this building block approach.

| Starting Material | Reaction Type | Resulting Heterocyclic System | Research Focus |

| 5-Bromo-2,4-dichloropyrimidine (B17362) | Sequential SNAr & Suzuki Coupling | 2,4,5-Trisubstituted Pyrimidines | Kinase Inhibitors nih.gov |

| 4-Amino-5-bromo-2-chloro-6-methylpyrimidine | Cyclization with CS₂ | Thiazolo[4,5-d]pyrimidines | Antibacterial Agents researchgate.net |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Condensation & Cyclization | Pyrimidotriazolothiadiazines | 15-Lipoxygenase Inhibitors researchgate.net |

| 2,4-Dichloro-5-bromopyrimidine | Condensation & Substitution | 2-Amine-4-oxyphosaniline Pyrimidines | EGFR Mutant Inhibitors jst.go.jp |

Exploration in Medicinal Chemistry Lead Generation

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural compounds like thymine (B56734) and uracil (B121893) and a wide range of therapeutic agents. researchgate.netsemanticscholar.org this compound serves as an excellent starting point for lead generation—the process of identifying and optimizing promising new drug candidates.

Design of Novel Pyrimidine-Based Scaffolds for Biological Investigations

The this compound structure is readily modified, allowing chemists to systematically synthesize libraries of related compounds. By altering the substituents at the C2, C4, and C5 positions, researchers can explore how these changes affect biological activity.

A prominent example is the design of 2,4,5-trisubstituted pyrimidine compounds as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer research. cardiff.ac.uk Starting from a 5-bromo-2-chloropyrimidine, researchers performed substitutions at the C2 and C4 positions to generate a series of molecules for biological screening. cardiff.ac.uk This approach has also been applied to develop inhibitors for other critical protein targets, including:

Mutant Epidermal Growth Factor Receptor (EGFR): The 2,4-di(arylamino)pyrimidine core is a key scaffold for inhibitors of mutant EGFR kinases, which are implicated in certain types of cancer. nih.gov

Anticonvulsant and Antioxidant Agents: Researchers have synthesized a variety of pyrimidine analogs from 5-bromo-2,4-dichloropyrimidine and evaluated their potential as anticonvulsants and antioxidants. researchgate.net

The ability to generate a diverse set of molecules from a single, versatile core like this compound is a cornerstone of modern lead generation in drug discovery. vichemchemie.com

Understanding Molecular Interactions with Biological Targets

Once a novel pyrimidine-based scaffold shows biological activity, the next step is to understand how it interacts with its molecular target, such as an enzyme or a receptor. The structural features of this compound derivatives are crucial for these interactions. The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors, while the 2-amino group can serve as a hydrogen bond donor. frontiersin.org

Computational methods like molecular docking are frequently used to visualize and predict these interactions. For example, in the development of CDK9 inhibitors, docking studies revealed that the pyrimidine core could form crucial hydrogen bonds with the "hinge region" of the kinase's active site. cardiff.ac.uk This binding mode is common for many kinase inhibitors and anchors the molecule in the correct orientation for inhibition. cardiff.ac.uk

Studies on related heterocyclic compounds have shown that:

The bromine atom, though often used as a synthetic handle, can also participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity.

In some cases, the pyrimidine scaffold itself can interact with nucleic acids, leading to the disruption of DNA or RNA synthesis, which is a mechanism for some antiviral and anticancer agents.

Influence of Substituents on Molecular Recognition and Ligand Binding

The final stage of lead generation involves fine-tuning the molecule's structure to maximize its potency and selectivity for the intended target. This is achieved by systematically varying the substituents on the pyrimidine scaffold and observing the effect on biological activity, a process known as establishing a Structure-Activity Relationship (SAR).

Research on pyrimidine-based kinase inhibitors provides a clear illustration of this principle. In one study, the nature of the substituent at the C5 position of the pyrimidine ring had a profound impact on both the potency and selectivity of CDK9 inhibition. cardiff.ac.uk

Key SAR Findings for C5-Substituted Pyrimidine Inhibitors cardiff.ac.uk

| C5-Substituent | Impact on Potency | Impact on Selectivity (CDK9 vs. CDK2) | Rationale |

|---|---|---|---|

| Chloro (Cl) | Potent | Less Selective | Smaller size, different electronic properties. |

| Bromo (Br) | Potent | Different selectivity profile than Chloro | Similar size to Chloro but different electronics. |

| Methyl (CH₃) | Potent | Optimal Selectivity | The steric and electronic properties of the methyl group were found to be ideal for achieving selectivity for CDK9 over the closely related CDK2. |

These findings demonstrate that even subtle changes to the substituents on the this compound scaffold can dramatically alter molecular recognition and ligand binding. cardiff.ac.uk Similar effects have been observed in other inhibitor classes; for instance, changing a substituent on a 2-amino-4-methylpyridine (B118599) scaffold from a fluorine to a hydroxyl group resulted in a significant loss of potency against inducible nitric oxide synthase (iNOS), highlighting the critical role of electronic substituent effects. nih.gov This iterative process of synthesis, biological testing, and SAR analysis is fundamental to the development of new therapeutic agents.

Potential in Materials Science Research

The unique molecular architecture of this compound, featuring a nitrogen-rich pyrimidine core, a reactive bromine atom, and functional amino and methyl groups, makes it a compelling scaffold for the development of novel materials. Its potential extends into various areas of materials science, driven by the possibility of tuning its electronic and self-assembly properties through chemical modification.

Investigation of Unique Electronic Properties for Material Development

The electronic characteristics of this compound are intrinsically linked to its substituted pyrimidine ring system. The pyrimidine core is electron-deficient, and the nature and position of its substituents—the bromo, methyl, and amino groups—play a crucial role in modulating its electronic landscape. These features are significant for the design of new organic electronic materials.

The bromine atom at the 5-position is a key feature, enhancing the electrophilic character of the molecule and providing a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling. indiamart.com This allows for the systematic extension of the π-conjugated system by introducing various aryl or heteroaryl groups. The ability to create larger, planar aromatic systems is fundamental to developing materials with tailored electronic properties, such as those required for organic semiconductors.

The amino group at the 2-position acts as an electron-donating group, which can influence the intramolecular charge transfer characteristics of the molecule. This push-pull electronic effect, created by the interplay between the electron-donating amino group and the electron-deficient pyrimidine ring, is a well-known strategy in the design of materials with non-linear optical (NLO) properties. Furthermore, related brominated aminopyridine derivatives have been investigated for their potential in creating organic semiconductors and liquid crystals.

| Structural Feature | Potential Electronic Property | Relevance in Material Development |

| Electron-deficient Pyrimidine Ring | n-type semiconducting behavior | Development of organic field-effect transistors (OFETs) and other electronic devices. |

| Bromine Atom | Halogen bonding capability, site for cross-coupling | Control of solid-state packing, synthesis of extended π-conjugated systems for organic electronics. indiamart.com |

| Amino Group | Electron-donating character, hydrogen bonding site | Modulation of HOMO/LUMO energy levels, promotion of self-assembly, potential for NLO properties. |

| Methyl Group | Steric and electronic influence | Fine-tuning of molecular packing and solubility of resulting materials. indiamart.com |

This table summarizes the potential electronic properties of this compound based on its structural components and their known roles in materials science.

Applications in Optoelectronic or Supramolecular Materials

The specific combination of functional groups in this compound provides a versatile platform for constructing both optoelectronic and supramolecular materials.

Optoelectronic Materials: The potential for creating extended π-conjugated systems through reactions at the bromine site makes this compound a candidate for use in optoelectronic devices. By coupling it with other aromatic moieties, it is conceivable to synthesize molecules with tailored absorption and emission profiles suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent electronic properties of similar aminopyridine and aminopyrimidine scaffolds have been noted for their potential in electronic materials. smolecule.com

Supramolecular Materials: The true strength of the this compound scaffold may lie in its capacity for directed self-assembly into highly ordered supramolecular structures. This is achieved through a combination of well-defined non-covalent interactions.

The 2-aminopyrimidine (B69317) moiety is a particularly robust and reliable hydrogen-bonding unit. It can form strong, directional hydrogen bonds with carboxylic acids, leading to the predictable formation of discrete molecular assemblies or extended one-, two-, or three-dimensional networks. nih.govscispace.com Research on analogous systems has demonstrated that the amino-pyrimidine/carboxylic acid synthon is exceptionally reliable for constructing primary structural motifs. nih.gov

Furthermore, the bromine atom can participate in halogen bonding. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom (like the bromine in this molecule) and a nucleophilic site, such as a nitrogen atom on an adjacent molecule. nih.gov This interaction can serve as a secondary, directional force to guide the assembly of the primary hydrogen-bonded structures into more complex, higher-order architectures. The interplay between strong hydrogen bonds and weaker, yet highly directional, halogen bonds allows for a sophisticated level of control over the final solid-state structure. nih.govscispace.com This makes the compound a valuable building block for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical properties. nih.gov

| Interaction Type | Participating Groups | Resulting Supramolecular Structure |

| Hydrogen Bonding | 2-Amino group (donor) and pyrimidine ring nitrogens (acceptor) with complementary groups like carboxylic acids. | Formation of reliable synthons (e.g., amino-pyrimidine/carboxylic acid) that drive primary assembly into chains or sheets. nih.govscispace.com |

| Halogen Bonding | Bromine atom (donor) with nitrogen or oxygen atoms (acceptors). | Acts as a secondary interaction to organize primary motifs into extended 1-D, 2-D, or 3-D architectures. nih.gov |

| π-π Stacking | Aromatic pyrimidine rings. | Contributes to the overall stability of the crystalline lattice and can influence electronic communication between molecules. |

This table outlines the key non-covalent interactions that this compound can utilize to form complex supramolecular materials.

Future Research Directions and Challenges

Development of Greener Synthetic Routes and Sustainable Methodologies

The chemical industry is increasingly focusing on environmentally benign processes, and the synthesis of pyrimidine (B1678525) derivatives is no exception. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Future research will prioritize the development of "green" synthetic routes for compounds like 4-Bromo-5-methylpyrimidin-2-amine.

Key areas of development include:

Catalysis: The use of catalysts, including biocatalysts and nanocatalysts, can lead to higher yields, reduced reaction times, and milder reaction conditions. rasayanjournal.co.inresearchgate.net For instance, the use of magnetized deionized water as a green solvent has shown promise in the synthesis of related pyrimidine derivatives. researchgate.net

Microwave-Assisted Synthesis: This technique offers rapid heating, which can significantly shorten reaction times and improve yields. ijsat.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. nih.gov

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants, increasing atom economy and simplifying workup procedures. ijsat.orgtandfonline.com

Solvent-Free and Water-Mediated Conditions: Eliminating organic solvents or replacing them with water aligns with the principles of green chemistry, reducing environmental impact. ijsat.orgarkat-usa.orgrsc.org

The overarching goal is to create synthetic pathways that are not only efficient and high-yielding but also economically and environmentally sustainable. rasayanjournal.co.in

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Synthesis

The demand for novel molecules with specific biological activities necessitates the rapid synthesis and screening of large compound libraries. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose. nih.govresearchgate.net

Future efforts will likely involve:

DNA-Encoded Libraries (DELs): This technology allows for the generation and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. nih.govacs.org This approach has already been successfully applied to identify potent inhibitors from pyrimidine-focused libraries. nih.gov

Solid-Phase Synthesis: This technique facilitates the parallel synthesis of numerous derivatives on a solid support, simplifying purification and enabling automation. acs.orgacs.orgmdpi.org It has been shown to be scalable for the production of pyrimidine derivatives. acs.orgmdpi.org

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse and complex molecules from simple starting materials, expanding the chemical space available for screening. tandfonline.com

These approaches, combined with automated synthesis platforms, will accelerate the discovery of new this compound derivatives with desired properties.

Advanced Mechanistic Studies Using Ultrafast Spectroscopy Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel reactions. Ultrafast spectroscopy techniques, such as femtosecond time-resolved fluorescence, provide invaluable insights into the transient states and dynamics of chemical reactions. rsc.org

Future research in this area will focus on:

Elucidating Reaction Pathways: By observing the formation and decay of intermediates on extremely short timescales, researchers can map out the precise steps of a reaction.

Understanding Solvent Effects: Ultrafast techniques can reveal how solvent molecules interact with reactants and influence the reaction pathway.

Characterizing Excited States: For photochemical reactions, these methods can characterize the properties and dynamics of excited electronic states.

Studies on related pyrimidine chromophores have already demonstrated the power of these techniques in understanding their photophysical properties. rsc.org Applying these methods to the synthesis and reactions of this compound will enable a more rational approach to catalyst and reaction condition optimization.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimizing processes. ijsat.orgopendentistryjournal.com

Key applications in the context of this compound include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the properties of new, unsynthesized pyrimidine derivatives, such as their biological activity or physicochemical properties. mdpi.comresearchgate.netdtu.dknih.gov This can help prioritize which compounds to synthesize and test.

Reaction Prediction and Optimization: Machine learning models can predict the outcome of chemical reactions and suggest optimal reaction conditions, saving time and resources.

De Novo Drug Design: Generative AI models can design novel pyrimidine-based molecules with desired properties from scratch. nih.gov

Data Analysis: AI can analyze large datasets from high-throughput screening and multi-omics studies to identify patterns and generate new hypotheses. researchgate.net

The integration of AI and ML into the research workflow will create a more data-driven and efficient approach to the design and development of new pyrimidine-based compounds. opendentistryjournal.comnih.gov

Expanding the Scope of Scaffold Applications in Emerging Fields

While pyrimidines are well-established in pharmaceuticals, their versatile structure holds potential for applications in other emerging fields. mdpi.comnih.gov

Future research will explore the use of this compound and its derivatives in areas such as:

Materials Science: The unique electronic and photophysical properties of pyrimidine derivatives could be harnessed for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Agrochemicals: The biological activity of pyrimidines suggests their potential as new herbicides, insecticides, or fungicides. mdpi.com

Bioconjugation and Chemical Biology: The reactive nature of the bromo- and amino- groups on the pyrimidine ring makes it a useful scaffold for creating molecular probes and bioconjugates to study biological processes.

By thinking beyond traditional applications, researchers can unlock the full potential of the this compound scaffold and contribute to advancements in a wide range of scientific disciplines.

Q & A

Q. What synthetic strategies are effective for preparing 4-Bromo-5-methylpyrimidin-2-amine?

A common approach involves regioselective bromination of 5-methylpyrimidin-2-amine under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) can be used in solvents like acetic acid or dichloromethane at 0–25°C to achieve substitution at the 4-position. Reaction monitoring via TLC or LC-MS ensures minimal byproduct formation. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound validated?

Characterization combines spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C4, methyl at C5).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at 202.00 amu).

- HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental analysis : Confirms C, H, N, and Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides atomic-level structural details. Key steps include:

- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields suitable crystals.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters.

- Analysis : Bond lengths (e.g., C-Br ≈ 1.90 Å) and angles (e.g., C4-C5-C6 ≈ 120°) confirm stereoelectronic effects. Intermolecular interactions (e.g., N-H···N hydrogen bonds) are mapped using Mercury software .

Q. What role does the bromine substituent play in facilitating cross-coupling reactions with this compound?

The C-Br bond serves as a reactive site for palladium-catalyzed couplings:

- Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh), NaCO, DMF/HO, 80°C) to form biaryl derivatives.

- Buchwald-Hartwig : Couple with amines (Pd(dba), Xantphos, CsCO, toluene, 110°C) to install amino groups. Monitor reaction progress via F NMR (if applicable) or LC-MS. Bromine’s electronegativity enhances oxidative addition kinetics in Pd(0)/Pd(II) cycles .

Q. How do intermolecular interactions in the solid state influence the compound’s reactivity and stability?

Crystal packing analysis reveals:

- Hydrogen-bonding networks : N-H···N interactions between amine groups create 1D chains, stabilizing the lattice.

- Halogen bonding : Br···π interactions (3.3–3.5 Å) may influence solubility and melting points.

- Thermal stability : TGA/DSC shows decomposition >200°C, correlating with strong intermolecular forces. Such interactions can affect dissolution rates in solvents like DMSO, impacting reaction design .

Q. What methodologies are used to investigate biological interactions of this compound with protein targets?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip; measure binding kinetics (k/k) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, validated by MD simulations (AMBER/CHARMM).

- Enzymatic Assays : Measure IC in inhibition studies (e.g., kinase assays with ATPγS) .

Contradictions and Data Gaps

- Synthetic Yields : reports ~70% yield for analogous brominations, while suggests optimization via microwave-assisted synthesis could improve efficiency.

- Biological Activity : While structural analogs show antimicrobial potential (), no direct data exists for this compound, necessitating targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.